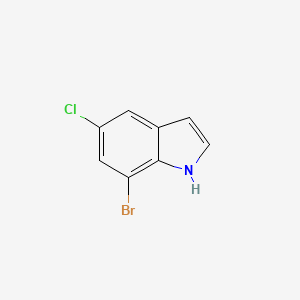

7-Bromo-5-chloro-1H-indole

Descripción

Overview of Halogenated Indoles in Academic Research

Halogenated indoles represent a significant class of heterocyclic compounds that are the subject of extensive academic and industrial research. The indole (B1671886) scaffold is considered a "privileged structure" in medicinal chemistry, forming the core of many biologically active molecules. mdpi.com The strategic placement of halogen atoms—such as fluorine, chlorine, bromine, or iodine—onto the indole ring profoundly alters the molecule's physicochemical properties, including its electronic distribution, lipophilicity, and steric profile. These modifications can lead to enhanced binding affinity for biological targets, improved metabolic stability, and modulated bioavailability, making halogenated indoles attractive candidates for drug discovery.

Research has uncovered a broad spectrum of biological activities for halogenated indoles, including potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. smolecule.comsmolecule.com For example, certain derivatives have demonstrated the ability to inhibit the proliferation of cancer cells and interfere with signaling pathways crucial for tumor progression. smolecule.com Some halogenated indoles function as ligands for the aryl hydrocarbon receptor (AhR), a key transcription factor in various physiological and pathological processes, suggesting their potential use in treating conditions like inflammatory bowel disease. otago.ac.nznih.gov

Furthermore, studies have highlighted their effectiveness in combating bacterial virulence by inhibiting mechanisms like motility and biofilm formation. asm.org In the agricultural sector, halogenated indoles are being investigated as potential biocides for controlling plant-parasitic nematodes and insects. researchgate.net The synthesis of these valuable compounds typically involves methods like electrophilic halogenation or cross-coupling reactions, with the specific type and position of the halogen atom being critical determinants of the final compound's biological activity. mdpi.comnih.gov

Significance of 7-Bromo-5-chloro-1H-indole in Chemical and Biological Contexts

Within the diverse family of halogenated indoles, this compound has emerged as a compound of particular interest for both chemical synthesis and biological studies. Its structure is uniquely defined by the presence of a bromine atom at the 7-position and a chlorine atom at the 5-position of the indole core. This specific di-halogenation pattern, featuring two distinct electron-withdrawing groups, imparts a unique electronic character that governs its reactivity and interactions with biological systems.

In the realm of chemistry, this compound is a highly versatile intermediate. chemicalbook.com The bromine and chlorine substituents serve as reactive sites, or "handles," for further molecular elaboration. These sites are amenable to various chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which enable the synthesis of more complex and potentially bioactive molecules.

From a biological and medicinal chemistry perspective, this compound is recognized as a valuable precursor for developing new therapeutic agents. cymitquimica.com It is actively used as a starting material in the synthesis of potential kinase inhibitors and antimicrobial compounds. Preliminary research has indicated its potential as an anticancer agent, with studies showing it can inhibit cancer cell proliferation and induce apoptosis. The proposed mechanism for this activity includes the inhibition of key enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes linked to cancer. The biological effects of this compound are believed to stem from its ability to bind to and modulate the function of specific molecular targets like enzymes and receptors.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key physical and chemical identifiers.

| Property | Value |

| Molecular Formula | C₈H₅BrClN |

| Molecular Weight | 230.49 g/mol |

| IUPAC Name | This compound |

| CAS Number | 292636-08-9 |

| Appearance | Solid |

| Boiling Point | 348.1°C at 760 mmHg |

| Density | 1.8 g/cm³ |

| Flash Point | 164.4 °C |

| XLogP3 | 3.4 |

Data sourced from multiple chemical databases. echemi.commolport.comuni.luachemblock.com

Synthesis and Reactivity

The synthesis of this compound typically involves the regioselective halogenation of an indole precursor. The reactivity of the compound is largely dictated by the electron-withdrawing nature of the bromine and chlorine substituents, which activates the indole ring for certain types of reactions.

| Reaction Type | Description |

| Nucleophilic Aromatic Substitution | The halogen atoms, particularly the bromine, can be displaced by strong nucleophiles. This allows for the introduction of other functional groups onto the indole ring. |

| Cross-Coupling Reactions | The compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, linking the indole core to other aryl or vinyl groups to create more complex structures. |

| N-Functionalization | The nitrogen atom of the indole ring can be alkylated or acylated to introduce various substituents, further modifying the compound's properties. |

Structure

3D Structure

Propiedades

IUPAC Name |

7-bromo-5-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQDZTGRYHTJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646826 | |

| Record name | 7-Bromo-5-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292636-08-9 | |

| Record name | 7-Bromo-5-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-5-chloro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Bromo 5 Chloro 1h Indole

Classical Indole (B1671886) Synthesis Approaches and Adaptations for Halogenated Variants

The construction of the indole nucleus can be achieved through various named reactions, each with its own scope and limitations. The presence of both bromine and chlorine on the benzene (B151609) ring of the indole core necessitates an evaluation of how these electron-withdrawing and sterically demanding substituents influence the course of these classical reactions.

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing the indole ring. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.org

For the synthesis of 7-Bromo-5-chloro-1H-indole, the logical precursor would be (2-bromo-4-chlorophenyl)hydrazine. This hydrazine (B178648) would be condensed with an acetaldehyde (B116499) equivalent, such as acetaldehyde itself or a protected form, to form the corresponding hydrazone. Subsequent treatment with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) would induce a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the target indole. wikipedia.orgbyjus.com

A significant challenge for this route is the preparation and stability of the required (2-bromo-4-chlorophenyl)hydrazine. Substituted hydrazines can be unstable, and their synthesis often involves multi-step procedures starting from the corresponding aniline (B41778). The regioselectivity of the key nih.govnih.gov-sigmatropic rearrangement is directed by the ortho-bromo substituent, which is expected to favor the formation of the 7-bromo isomer.

| Feature | Description |

| Starting Material (Aryl) | (2-bromo-4-chlorophenyl)hydrazine |

| Starting Material (Carbonyl) | Acetaldehyde or equivalent |

| Key Intermediate | (2-bromo-4-chlorophenyl)hydrazone of acetaldehyde |

| Catalyst | Brønsted acid (e.g., H₂SO₄, PPA) or Lewis acid (e.g., ZnCl₂) |

| Key Transformation | nih.govnih.gov-sigmatropic rearrangement |

| Potential Limitation | Availability and stability of the substituted hydrazine precursor. |

The Bartoli indole synthesis is a highly effective method for the preparation of 7-substituted indoles, making it particularly well-suited for the synthesis of this compound. wikipedia.orgrsc.org The reaction involves the treatment of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. wikipedia.orgyoutube.com The presence of a substituent at the ortho position is crucial for the reaction to proceed efficiently. wikipedia.org

In this context, the starting material would be 1-bromo-3-chloro-5-nitrobenzene. The ortho-bromo group not only fulfills the steric requirement for the key nih.govnih.gov-sigmatropic rearrangement but also directs the cyclization to exclusively form the 7-bromo-substituted indole. The reaction typically requires three equivalents of vinylmagnesium bromide. The first equivalent reacts with the nitro group to form a nitroso intermediate. The second equivalent adds to the nitroso group, and the resulting intermediate undergoes the rearrangement and cyclization. The third equivalent acts as a base in a subsequent step. wikipedia.org

This method is often favored for its directness and high regioselectivity in forming 7-substituted indoles, which are often difficult to access through other classical methods. rsc.org

| Feature | Description |

| Starting Material | 1-bromo-3-chloro-5-nitrobenzene |

| Reagent | Vinylmagnesium bromide (≥ 3 equivalents) |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Key Transformation | Addition of Grignard reagent followed by nih.govnih.gov-sigmatropic rearrangement |

| Advantage | High regioselectivity for 7-substituted indoles. |

| Reference | General methodology established by Bartoli, G. et al. jk-sci.com |

The Gassman indole synthesis is a one-pot procedure that produces a 3-(methylthio)indole from an aniline derivative. wikipedia.orgresearchgate.net The thiomethyl group can then be readily removed by hydrogenolysis, typically using Raney nickel, to afford the corresponding 3-unsubstituted indole. wikipedia.org

To synthesize this compound using this method, the starting material would be 2-bromo-4-chloroaniline (B1265534). The synthesis proceeds through three main steps within a single pot:

N-Chlorination: The aniline is treated with an N-chlorinating agent, such as tert-butyl hypochlorite (B82951) (t-BuOCl), at low temperatures to form an N-chloroaniline intermediate.

Sulfonium (B1226848) Salt Formation: A β-keto thioether, such as methylthioacetone, is added. This reacts with the N-chloroaniline to form an azasulfonium salt.

Ylide Rearrangement and Cyclization: A base, typically triethylamine, is added. This deprotonates the carbon alpha to both the carbonyl and the sulfonium group, forming a sulfur ylide. The ylide undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and dehydration to yield 7-bromo-5-chloro-3-(methylthio)-1H-indole.

The final step would be the desulfurization of this intermediate with Raney nickel to furnish the target compound. A known limitation of the Gassman synthesis is that it can fail with strongly electron-rich anilines; however, its applicability to di-halogenated, electron-deficient anilines like 2-bromo-4-chloroaniline is plausible. wikipedia.org

| Feature | Description |

| Starting Material | 2-bromo-4-chloroaniline |

| Reagents (One-Pot) | 1. tert-Butyl hypochlorite (t-BuOCl)2. Methylthioacetone3. Triethylamine |

| Intermediate | 7-bromo-5-chloro-3-(methylthio)-1H-indole |

| Final Step | Desulfurization with Raney Nickel |

| Key Transformations | Azasulfonium salt formation, nih.govnih.gov-sigmatropic rearrangement |

The Hemetsberger indole synthesis (also known as the Hemetsberger–Knittel synthesis) involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.orgsynarchive.com The ester group can subsequently be removed by hydrolysis and decarboxylation.

The synthetic sequence for this compound would commence with 2-bromo-4-chlorobenzaldehyde. This aldehyde would undergo a base-catalyzed condensation reaction with an α-azido ester, such as ethyl azidoacetate, to yield ethyl 2-azido-3-(2-bromo-4-chlorophenyl)propenoate.

The crucial step is the thermolysis of this azido-ester intermediate, typically by heating in an inert, high-boiling solvent like xylene. This is proposed to proceed via a nitrene intermediate, which cyclizes onto the benzene ring and rearranges to form ethyl this compound-2-carboxylate. wikipedia.org The final product, this compound, would be obtained after saponification of the ester to the carboxylic acid, followed by thermal decarboxylation. While yields are often reported to be good, the synthesis and stability of the azido (B1232118) precursors can be a practical drawback. wikipedia.org

| Feature | Description |

| Starting Material | 2-bromo-4-chlorobenzaldehyde |

| Reagents | Ethyl azidoacetate, Base (e.g., NaOEt) |

| Key Intermediate | Ethyl 2-azido-3-(2-bromo-4-chlorophenyl)propenoate |

| Reaction Condition | Thermolysis in high-boiling solvent (e.g., xylene) |

| Primary Product | Ethyl this compound-2-carboxylate |

| Potential Limitation | Stability and handling of azide (B81097) intermediates. |

The Bischler–Möhlau indole synthesis involves the reaction of an α-haloketone with an excess of an arylamine, typically under harsh acidic and thermal conditions, to produce a 2-aryl- or 2-alkyl-indole. nih.govwikipedia.org

To apply this method to the synthesis of this compound, one would react 2-bromo-4-chloroaniline with an α-haloaldehyde or its equivalent, as the target indole is unsubstituted at the 2- and 3-positions. A more plausible adaptation would be to use an α-haloketone that allows for subsequent removal of the 2-substituent. For instance, reacting 2-bromo-4-chloroaniline with α-bromoacetone would first form the α-anilinoketone intermediate.

The subsequent acid-catalyzed cyclization is complex and can lead to mixtures of regioisomers, especially with unsymmetrically substituted anilines. nih.gov The harsh conditions required (strong acid, high temperatures) can also lead to low yields and are incompatible with many functional groups. wikipedia.org Given these limitations and the specific substitution pattern of the target, the Bischler synthesis is generally considered a less favorable approach compared to methods like the Bartoli or Fischer syntheses.

| Feature | Description |

| Starting Material (Aryl) | 2-bromo-4-chloroaniline |

| Starting Material (Carbonyl) | An α-haloketone (e.g., α-bromoacetone) |

| Key Intermediate | 1-(2-bromo-4-chloroanilino)propan-2-one |

| Reaction Condition | Strong acid, high temperature |

| Potential Limitations | Harsh conditions, low yields, potential for side products and rearrangements. nih.govwikipedia.org |

The Julia indole synthesis, reported by Sylvestre A. Julia, is a less common method that should not be confused with the more widely known Julia olefination. This synthesis involves the thermal rearrangement of N-sulfinyl aniline derivatives.

The application of this method would begin with the preparation of N-sulfinyl-2-bromo-4-chloroaniline from 2-bromo-4-chloroaniline and thionyl chloride. This intermediate would then be subjected to a reaction with a suitable Grignard reagent, followed by a thermal cyclization step. The proposed mechanism involves the formation of a sulfinamide which then rearranges upon heating to form the indole ring.

This synthetic route is not well-established in the literature, particularly for complex, halogenated substrates. Its utility for preparing this compound is speculative, and the reaction conditions and potential yields are not well-defined. The method remains largely unexplored compared to the other classical syntheses discussed.

| Feature | Description |

| Starting Material | 2-bromo-4-chloroaniline |

| Key Reagent | Thionyl chloride (SOCl₂) |

| Key Intermediate | N-sulfinyl-2-bromo-4-chloroaniline |

| Key Transformation | Thermal rearrangement of a sulfinamide intermediate |

| Status | Method is not widely used; applicability to this specific target is speculative. |

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne. wikipedia.org This method is highly versatile for producing various substituted indoles. wikipedia.org For the synthesis of this compound, a plausible precursor would be 2-amino-3-bromo-5-chloro-iodobenzene. The reaction would proceed via a palladium-catalyzed coupling with a suitable alkyne, such as bis(trimethylsilyl)acetylene, followed by in-situ cyclization. The trimethylsilyl (B98337) groups can be subsequently removed under acidic or fluoride-mediated conditions to yield the target indole.

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne insertion and intramolecular cyclization. wikipedia.org The use of o-bromo or o-chloroanilines in Larock synthesis is also possible, often requiring modified conditions with specific ligands to facilitate the oxidative addition step. ub.edu

Table 1: Postulated Larock Indole Synthesis for this compound

| Starting Material | Alkyne | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Amino-3-bromo-5-chloro-iodobenzene | Bis(trimethylsilyl)acetylene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | Not Reported |

Note: Data in this table is hypothetical and based on typical conditions for the Larock indole synthesis.

Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis traditionally involves the reaction of a benzoquinone with a β-aminocrotonic ester to form 5-hydroxyindole (B134679) derivatives. wikipedia.org A direct synthesis of this compound via the classical Nenitzescu reaction is not feasible as this method inherently introduces a hydroxyl group at the 5-position.

However, the core principle of the Nenitzescu synthesis involves a Michael addition of an enamine to a quinone, followed by a cyclization and elimination cascade. wikipedia.org Modifications of this reaction exist, and while not directly applicable to the target compound in its standard form, understanding its mechanism is crucial in the broader context of indole synthesis. The reaction is typically acid-catalyzed and works best in polar solvents. wikipedia.org The scope of the benzoquinone component can include halogen substituents. wikipedia.org

Madelung Indole Synthesis

The Madelung synthesis is a high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine to form an indole. wikipedia.org To synthesize this compound using this method, a suitable precursor would be N-(3-bromo-5-chloro-2-methylphenyl)formamide. The strong base, typically a sodium or potassium alkoxide, deprotonates both the amide nitrogen and the benzylic methyl group, facilitating an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. Subsequent dehydration yields the indole ring.

The vigorous reaction conditions (high temperatures and strong bases) can limit the functional group tolerance of this method. wikipedia.org However, modern variations using organolithium bases at lower temperatures have expanded its applicability to more sensitive substrates. researchgate.net

Table 2: Postulated Madelung Indole Synthesis for this compound

| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| N-(3-bromo-5-chloro-2-methylphenyl)formamide | t-BuOK | NMP | 250-300 | Not Reported |

Note: Data in this table is hypothetical and based on typical conditions for the Madelung indole synthesis.

Reissert Indole Synthesis

The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base to form an o-nitrophenylpyruvic ester. This intermediate is then reductively cyclized to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.org

For the synthesis of this compound, the starting material would be 2-bromo-4-chloro-6-nitrotoluene. Condensation with diethyl oxalate using a base like potassium ethoxide would yield the corresponding pyruvic ester. Reductive cyclization, often achieved with reagents like zinc in acetic acid or catalytic hydrogenation, would lead to this compound-2-carboxylic acid. wikipedia.org Thermal decarboxylation of this intermediate would then furnish the final product. This method is particularly useful for preparing indoles with specific substitution patterns that might be difficult to achieve through other routes. researchgate.net

Table 3: Postulated Reissert Indole Synthesis for this compound

| Starting Material | Reagents | Key Intermediate | Decarboxylation Condition | Yield (%) |

|---|

Note: Data in this table is hypothetical and based on typical conditions for the Reissert indole synthesis.

Modern Synthetic Strategies for this compound and its Precursors

Modern organic synthesis often relies on multi-step reaction sequences and highly selective transformations to build complex molecules from simpler, readily available starting materials.

Multi-step Organic Reactions

A plausible multi-step synthesis of this compound could commence from a commercially available starting material like 3-bromo-5-chloroaniline. A sequence of reactions would be required to introduce the necessary functionalities for indole ring formation.

One potential route involves the Sandmeyer reaction to introduce a cyano group, followed by reduction and subsequent cyclization. Alternatively, a palladium-catalyzed cross-coupling reaction could be employed to introduce a vinyl or ethynyl (B1212043) group at a position ortho to the amino group, which can then undergo an intramolecular cyclization to form the indole ring. The specific reagents and conditions for each step would need to be carefully selected to ensure compatibility with the existing halogen substituents.

N-alkylation Reactions

Once the this compound core has been synthesized, further functionalization can be achieved through N-alkylation. The indole nitrogen is nucleophilic and can be alkylated using a variety of alkylating agents in the presence of a base. organic-chemistry.org

The reaction typically proceeds by deprotonation of the indole N-H with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the indolide anion. This anion then acts as a nucleophile, attacking an alkyl halide or another suitable electrophile in an Sₙ2 reaction to form the N-alkylated product. researchgate.net The choice of base and solvent can influence the efficiency and selectivity of the reaction. Weakly electron-withdrawing groups, such as bromo or chloro substituents, can influence the reactivity of the indole nucleus in these reactions. synarchive.com

Table 4: General Conditions for N-alkylation of this compound

| Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| This compound | Alkyl Halide (e.g., CH₃I, BnBr) | NaH | DMF | Room Temp. | High |

| This compound | Alkyl Halide (e.g., CH₃I, BnBr) | K₂CO₃ | Acetone | Reflux | Moderate to High |

Note: Yields are generalized based on typical N-alkylation reactions of substituted indoles.

Reductive Cyclization of Nitrobenzene (B124822) Derivatives

Reductive cyclization of nitrobenzene derivatives is a classical and effective strategy for the synthesis of the indole nucleus. The Cadogan-Sundberg indole synthesis is a prominent example of this class of reactions. This method typically involves the deoxygenative cyclization of an o-nitrostyrene or a related derivative using a trivalent phosphorus reagent, such as triethyl phosphite (B83602), P(OEt)₃.

The reaction is believed to proceed through the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a reactive nitrene species. The nitrene then undergoes an intramolecular cyclization onto the adjacent alkene, forming the five-membered pyrrole (B145914) ring of the indole system. Subsequent aromatization yields the final indole product.

For the synthesis of this compound, a plausible route begins with a suitably substituted o-nitrotoluene, such as 2-bromo-4-chloro-6-nitrotoluene. This starting material can be condensed with an aldehyde (e.g., benzaldehyde (B42025) in a Perkin-type reaction) to form the corresponding o-nitrostyrene derivative. Treatment of this intermediate with triethyl phosphite would then initiate the reductive cyclization cascade to furnish the target indole.

| Reaction Stage | Key Reagents & Conditions | Intermediate/Product |

| Styrene Formation | 2-bromo-4-chloro-6-nitrotoluene, Benzaldehyde, Base (e.g., Piperidine) | 1-(2-Bromo-4-chloro-6-nitrophenyl)-2-phenylethene |

| Reductive Cyclization | Triethyl phosphite P(OEt)₃, High Temperature | 7-Bromo-5-chloro-2-phenyl-1H-indole |

(Note: The above table outlines a synthesis for a 2-substituted analog. Synthesis of the unsubstituted indole would require a different precursor, such as condensation with a formaldehyde (B43269) equivalent.)

Palladium-catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. Several named reactions under this category are applicable to the synthesis of the this compound core.

Larock Indole Synthesis: The Larock indole synthesis is a potent heteroannulation reaction that combines an o-haloaniline with a disubstituted alkyne using a palladium catalyst. rsc.orgacs.org This method is highly convergent, assembling the indole skeleton in a single step from two readily available fragments. nih.govacs.org The reaction mechanism involves oxidative addition of the palladium(0) catalyst to the aryl halide, coordination and migratory insertion of the alkyne, intramolecular C-N bond formation, and subsequent reductive elimination to regenerate the catalyst and release the indole product. rsc.org

To synthesize this compound, one could envision a reaction between 1-amino-2-bromo-4-chloro-6-iodobenzene and an alkyne, such as bis(trimethylsilyl)acetylene, which can provide the unsubstituted C2-C3 bond after desilylation. The choice of halogen on the aniline is crucial; typically, aryl iodides are more reactive than bromides or chlorides. nih.gov

| Parameter | Details |

| Aniline Substrate | 1-Amino-2-bromo-4-chloro-6-iodobenzene |

| Alkyne Substrate | Bis(trimethylsilyl)acetylene |

| Catalyst System | Pd(OAc)₂, Ligand (e.g., PPh₃, dtbpf) |

| Base | K₂CO₃, NaOAc, or other inorganic base |

| Solvent | NMP, DMF |

Heck Reaction: The intramolecular Heck reaction provides another robust pathway to indoles. researchgate.netgoogle.com This strategy involves the palladium-catalyzed cyclization of an N-alkenyl-o-haloaniline. The starting material can be prepared by the alkylation or acylation of an o-haloaniline with a suitable alkenyl group. The subsequent intramolecular coupling forms the C2-C3 bond of the indole ring. For the target molecule, 2-bromo-4-chloro-6-iodoaniline (B3038055) could be functionalized with a vinyl group (e.g., via an N-vinylacetamide intermediate) and then subjected to intramolecular Heck cyclization.

Suzuki Coupling: While the Suzuki reaction is most famous for intermolecular C-C bond formation, it can be applied to functionalize a pre-existing indole core. youtube.comresearchgate.net For instance, a 5,7-dibromo-1H-indole could be selectively coupled with a chlorinating agent or a boronic acid equivalent at the 5-position under carefully controlled conditions. However, its direct use in the primary ring-forming step is less common than the Larock or Heck reactions.

Sonogashira Coupling: The Sonogashira coupling, which joins terminal alkynes with aryl halides, is a key method for preparing the o-alkynylaniline precursors required for other cyclization methods (see Section 2.2.7). beilstein-journals.orgdigitellinc.com A 2-bromo-4-chloro-6-iodoaniline could be selectively coupled with an alkyne like trimethylsilylacetylene (B32187) at the more reactive iodine position. The resulting o-alkynylaniline is then a direct precursor for cyclization. chemicalbook.comresearchgate.net

Transformation of Heterocycles

The synthesis of indoles can occasionally be achieved through the rearrangement or transformation of other heterocyclic ring systems. These methods are less general but can be effective for specific substitution patterns.

One such transformation involves the ring contraction of quinolines. researchgate.net In a documented procedure, substituted quinolines are first converted to 1,2-dihydroquinoline (B8789712) derivatives. Ozonolysis of this intermediate, followed by treatment with a base like sodium bicarbonate, can induce a rearrangement and ring contraction to yield 2-formyl-1H-indole derivatives. researchgate.net Applying this logic, a 6-bromo-8-chloroquinoline (B599952) could theoretically serve as a precursor to the this compound skeleton, although this would be a multi-step and synthetically complex approach.

Another strategy involves the benzannulation of pyrroles. acs.org A [4+2] cycloaddition reaction between a substituted pyrrole and a suitable dienophile can construct the benzene portion of the indole ring. For instance, a 3-bromo-5-chloropyrrole derivative could react with a 1,3-diyne under gold(I) catalysis, leading to a double hydroarylation that forms the annulated benzene ring. acs.org

Conversion of Indolines into Indoles

A common and practical approach to indole synthesis involves the initial construction of the corresponding dihydro-derivative, the indoline (B122111), followed by an aromatization step. This two-stage process can offer advantages in terms of managing reactivity and achieving specific substitution patterns.

The synthesis of a 7-bromo-5-chloroindoline (B2552957) precursor could be accomplished through various cyclization methods that yield the saturated heterocyclic core. Once the indoline is obtained, aromatization to the indole is required. This dehydrogenation can be achieved using a variety of oxidizing agents or catalytic systems. organic-chemistry.org

| Method | Reagents & Conditions | Description |

| Stoichiometric Oxidation | Manganese dioxide (MnO₂), DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | The indoline is heated with a stoichiometric amount of the oxidant in an inert solvent like dioxane or toluene. |

| Catalytic Dehydrogenation | Pd/C, Pt/C with a hydrogen acceptor (e.g., maleate) or under aerobic conditions | The indoline is heated with a palladium or platinum catalyst, often under an inert atmosphere with a sacrificial hydrogen acceptor or in the presence of air/oxygen. organic-chemistry.org |

| Copper-Catalyzed Oxidation | Cu catalyst, O₂ (air) | This method uses a copper salt to catalyze the dehydrogenation with oxygen from the air serving as the terminal oxidant. organic-chemistry.org |

Synthesis from o-alkynylanilines

The cyclization of ortho-alkynylanilines is a direct and widely used method for constructing the indole ring. This approach relies on the intramolecular reaction of the aniline nitrogen onto the alkyne moiety.

The key starting material, a substituted o-alkynylaniline, is typically prepared via a Sonogashira coupling between an o-haloaniline and a terminal alkyne. For the target compound, 2-amino-3-bromo-5-chloroiodobenzene would be the ideal starting material. A selective Sonogashira coupling with trimethylsilylacetylene (TMSA) at the more reactive iodo-position would yield 2-(trimethylsilylethynyl)-3-bromo-5-chloroaniline.

Once the o-alkynylaniline is in hand, cyclization can be induced under various conditions:

Base-mediated cyclization: Strong bases like potassium tert-butoxide can deprotonate the aniline, facilitating nucleophilic attack on the alkyne.

Transition-metal catalysis: Catalysts based on copper, gold, or palladium can activate the alkyne towards intramolecular attack by the aniline nitrogen.

Following cyclization, the trimethylsilyl group at the 2-position can be easily removed by treatment with a fluoride (B91410) source (e.g., TBAF) or mild base to yield the final this compound.

Reduction of Oxindoles to Indoles

Oxindoles (2-indolinones) are valuable intermediates that can be converted to indoles via reduction of the C2-carbonyl group. This transformation provides a route to indoles from precursors that are often prepared by different synthetic logic than direct indole syntheses.

The synthesis of the requisite 7-bromo-5-chlorooxindole could be achieved, for example, through the cyclization of an appropriate N-aryl-α-chloroacetamide. Once formed, the oxindole (B195798) can be reduced to the indole. This typically requires a strong reducing agent capable of reducing the amide carbonyl.

| Reducing Agent | Typical Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or diethyl ether, reflux | A powerful, non-selective reducing agent that will reduce the oxindole carbonyl to a methylene (B1212753) group (CH₂), forming the indoline first. Aromatization (see 2.2.6) would be a required subsequent step. In some cases, direct reduction to the indole has been reported, but indoline is the more common product. researchgate.net |

| Borane (BH₃) | Borane-THF complex (BH₃·THF) or Borane-dimethyl sulfide (B99878) (BMS) | Borane complexes are also effective for reducing amides. The reaction typically yields the indoline, which then requires a separate oxidation step to furnish the indole. |

Direct conversion of an oxindole to an indole is less common than the two-step reduction/oxidation sequence. One approach involves converting the carbonyl to a more easily eliminated group, such as a thioacetal or an enol ether/phosphate, followed by elimination or reduction.

Synthetic Methods Using Arynes

Aryne chemistry offers a modern approach to the synthesis of fused aromatic systems, including indoles. Arynes, or benzynes, are highly reactive intermediates that can be generated in situ from appropriately substituted aromatic precursors, typically ortho-dihaloarenes or ortho-silyl aryl triflates.

For the synthesis of this compound, a plausible strategy would involve an intramolecular trapping of an aryne intermediate. The synthesis could start from 1,2-dibromo-3-amino-5-chlorobenzene or a related precursor. The amino group would first be protected and functionalized with a side chain containing a nucleophilic center or a group that can be converted into one (e.g., by lithiation).

Generation of the aryne intermediate, typically by treatment with a strong base like lithium diisopropylamide (LDA), would be followed by an intramolecular cyclization of the tethered nucleophile onto the aryne. This forms the five-membered ring in a single, efficient step. This approach allows for the construction of highly substituted indoles that may be difficult to access through other means.

Catalysis Using N-heterocyclic Carbenes

N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a multitude of organic transformations, including the synthesis of heterocyclic scaffolds like indoles. nih.gov The utility of NHCs in indole synthesis often involves the concept of "umpolung" or polarity reversal, where the carbene catalyst converts an aldehyde into an acyl anion equivalent, a nucleophile that can participate in ring-forming reactions. nih.gov

A general mechanism for NHC-catalyzed indole synthesis may involve the reaction of an aldehyde with the NHC to form a Breslow intermediate. This intermediate can then react with a suitable electrophile, such as a transiently formed aza-ortho-quinone methide, to construct the indole core. nih.gov This metal-free approach offers an alternative to traditional transition-metal-catalyzed methods, avoiding potential contamination of the final products with toxic metal impurities. nih.gov

While the application of NHC catalysis is broad, its specific use for the direct synthesis of this compound is not extensively documented in dedicated studies. However, the principles of NHC catalysis suggest its potential applicability. For instance, an appropriately substituted aniline could be transformed into a reactive intermediate that subsequently cyclizes in an NHC-catalyzed fashion. Indole-substituted NHC ligands have also been developed and used in copper-catalyzed reactions, indicating the compatibility of the indole nucleus with NHC-metal complexes. acs.org Further research could explore the adaptation of existing NHC-catalyzed indole syntheses to produce the 7-bromo-5-chloro substitution pattern.

Table 1: Key Features of NHC Catalysis in Indole Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalyst Type | N-heterocyclic Carbenes (e.g., derived from thiazolium, imidazolium, or triazolium salts) | nih.gov |

| Key Principle | Umpolung (polarity reversal) of aldehydes | nih.gov |

| Common Intermediate | Breslow intermediate | rsc.org |

| Advantages | Metal-free conditions, mild reaction temperatures, broad substrate scope | nih.gov |

| Potential Application | Synthesis of polysubstituted indoles from functionalized anilines and aldehydes | nih.govacs.org |

Regioselective Synthesis Approaches

Achieving the specific 7-bromo-5-chloro substitution pattern on the indole ring requires highly regioselective synthetic methods. The direct halogenation of the indole core is often challenging due to the high reactivity of the pyrrole ring, which typically leads to substitution at the C3 position. Therefore, regiocontrolled strategies often involve the synthesis of the indole ring from pre-functionalized precursors or through directed C-H functionalization. thieme-connect.com

One potential strategy involves a multi-step sequence starting from a substituted aniline. For example, a 2-bromo-4-chloroaniline could serve as a starting material. Introduction of an appropriate group at the ortho position to the amino group, which can later be transformed into the pyrrole ring of the indole, would be the next step. Subsequent cyclization, for instance, through a Fischer indole synthesis or a Larock indole synthesis, could yield the desired indole core. A final bromination step at the 7-position would be required, which could be achieved through directed ortho-metalation if a suitable directing group is present on the indole nitrogen.

Recent advancements in C-H activation have provided powerful tools for the regioselective functionalization of indoles. thieme-connect.com For instance, rhodium-catalyzed C7 halogenation of indolines has been reported, offering a pathway to introduce a halogen at the desired position before aromatization to the indole. researchgate.net Green halogenation methods using systems like oxone-halide have also been developed for the regioselective halogenation of indoles, where the position of halogenation can be influenced by the nature of the protecting group on the indole nitrogen. researchgate.netnih.govacs.org

A plausible, though not explicitly documented, route could involve the sequential halogenation of a suitable indole precursor. For instance, starting with 1H-indole, one could first introduce a chlorine atom at the 5-position, followed by a directed bromination at the 7-position. The success of such an approach would heavily depend on the directing effects of the existing substituents and the choice of halogenating agents and reaction conditions.

Preparation of Related Halogenated Indole Intermediates

The synthesis of specifically substituted indole derivatives often serves as a crucial step in the development of pharmaceuticals and other functional molecules. The following subsections describe the synthesis of various halogenated indole intermediates related to this compound.

Synthesis of 7-Bromo-5-chloro-2,3-dihydro-1H-indole

The synthesis of 7-Bromo-5-chloro-2,3-dihydro-1H-indole, also known as 7-bromo-5-chloroindoline, can be envisioned through the reduction of the parent indole, this compound. This reduction can typically be achieved using various reducing agents, such as sodium cyanoborohydride, or through catalytic hydrogenation.

Alternatively, the synthesis could proceed via the reduction of the corresponding isatin (B1672199) derivative, 5-Bromo-7-chloro-1H-indole-2,3-dione. nih.gov The reduction of isatins to indolines can be accomplished using reagents like hydrazine hydrate (B1144303) (Wolff-Kishner reduction) or other strong reducing agents. The existence of 5-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione (CAS 613656-97-6) supports the feasibility of this route. nih.gov

Table 2: Properties of 5-Bromo-7-chloro-1H-indole-2,3-dione

| Property | Value | Reference |

|---|---|---|

| CAS Number | 613656-97-6 | nih.gov |

| Molecular Formula | C₈H₃BrClNO₂ | nih.gov |

| Molecular Weight | 260.47 g/mol | nih.gov |

| IUPAC Name | 5-bromo-7-chloro-1H-indole-2,3-dione | nih.gov |

Synthesis of 7-Bromo-5-chloro-3-methyl-1H-indole

The synthesis of 7-Bromo-5-chloro-3-methyl-1H-indole is not explicitly detailed in the surveyed literature. However, its preparation can be proposed based on established indole synthetic methods. One of the most common methods for the synthesis of 3-alkylindoles is the Fischer indole synthesis. This would involve the reaction of a suitably substituted arylhydrazine, in this case, (2-bromo-4-chlorophenyl)hydrazine, with propanal or acetone. The resulting hydrazone would then be cyclized under acidic conditions to yield the target 3-methylindole.

Another approach would be the direct C3-methylation of this compound. This could potentially be achieved through a Friedel-Crafts-type reaction with a methylating agent, although this method may suffer from a lack of regioselectivity and the potential for N-methylation. A more controlled method would involve the formylation of the indole at the C3-position followed by reduction of the resulting aldehyde.

Synthesis of 7-Bromo-5-chloro-4-methoxy-1H-indole

The synthesis of 7-Bromo-5-chloro-4-methoxy-1H-indole presents a significant challenge due to the required polysubstitution pattern. A plausible synthetic route would likely start from a highly functionalized benzene ring. For instance, a 2,6-dibromo-4-chloroanisole could be a potential starting material. A nitration reaction, followed by reduction of the nitro group to an amine, would provide a key aniline intermediate. From this intermediate, the indole ring could be constructed using various methods, such as the Bartoli indole synthesis or the Madelung synthesis.

A patent describing the synthesis of 7-bromo-5-methoxyquinoline (B1376925) from 3,5-dibromoaniline (B181674) provides some insight into the functionalization of related heterocyclic systems. google.com This synthesis involves a Skraup condensation followed by a nucleophilic substitution of one of the bromine atoms with a methoxy (B1213986) group. google.com A similar strategy, adapted for indole synthesis, could potentially be employed.

Synthesis of 7-Bromo-5-nitro-1H-indole

7-Bromo-5-nitro-1H-indole is a known compound, available from commercial suppliers. Its synthesis can be approached in a couple of ways. The most direct method would be the nitration of 7-bromo-1H-indole or 5-chloro-1H-indole. However, direct nitration of indoles can be problematic, often leading to a mixture of products and potential oxidation of the indole ring. The regioselectivity of the nitration would be influenced by the existing halogen substituent.

A more controlled synthesis would involve building the indole ring from a pre-functionalized aniline. For example, starting with 2-bromo-4-nitroaniline, one could introduce a two-carbon unit at the position ortho to the amino group, which can then be cyclized to form the pyrrole ring of the indole. A subsequent chlorination step at the 5-position would complete the synthesis. Research on the synthesis of 5-nitroindole (B16589) derivatives has shown that 5-nitro-1H-indole can be alkylated on the nitrogen atom using a base such as potassium hydroxide (B78521) followed by reaction with an alkyl halide. nih.gov This demonstrates the stability of the nitro-substituted indole ring to certain reaction conditions.

Table 3: Properties of 7-Bromo-5-nitro-1H-indole

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| Appearance | Solid |

Synthesis of 7-Bromo-5-iodo-1H-indole

A specific, documented synthetic procedure for 7-bromo-5-iodo-1H-indole was not identified in a comprehensive review of the available literature. However, a plausible synthetic route can be proposed based on established methods of indole halogenation. The logical precursor for this synthesis is 7-bromo-1H-indole.

The proposed synthesis would involve the direct iodination of 7-bromo-1H-indole. The regioselectivity of electrophilic substitution on the indole ring is a critical factor. While the C3 position is generally the most reactive towards electrophiles, substitution at the C5 position of the benzene ring is also common, particularly when the C3 position is blocked or under specific reaction conditions.

A potential method for the C5 iodination of an indole is the use of an iodinating agent in a suitable solvent system. For instance, methods for the regioselective C5-H direct iodination of indoles have been reported, sometimes involving a radical pathway or the use of Lewis acids to direct the substitution. rsc.orgresearchgate.net One general procedure for the iodination of indole derivatives involves using iodine monochloride (ICl) in the presence of Celite®. researchgate.net Applying this to 7-bromo-1H-indole could potentially yield the desired 7-bromo-5-iodo-1H-indole, although empirical validation would be required to confirm the feasibility and regioselectivity of this specific transformation.

Synthesis of 6-Bromo-5-chloro-1H-indole-2,3-dione

A detailed experimental procedure for the synthesis of 6-bromo-5-chloro-1H-indole-2,3-dione, also known as 6-bromo-5-chloroisatin, is not explicitly detailed in readily available literature. lbaochemicals.com Nevertheless, a well-established method for the synthesis of isatin and its substituted derivatives, the Sandmeyer isatin synthesis, can be proposed for its preparation. biomedres.ussynarchive.comnih.govchemicalbook.com This classical method involves the reaction of an aniline with chloral (B1216628) hydrate and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid. biomedres.us

The logical starting material for this synthesis would be 3-bromo-4-chloroaniline (B1338066). The proposed two-step synthesis is outlined below:

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-4-chlorophenyl)acetamide

In the first step, 3-bromo-4-chloroaniline would be reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution containing sodium sulfate (B86663). biomedres.usnih.gov This reaction forms the corresponding isonitrosoacetanilide intermediate. The temperature of the reaction is critical and typically requires heating to proceed effectively. chemspider.com

Step 2: Cyclization to 6-Bromo-5-chloro-1H-indole-2,3-dione

The isolated 2-(hydroxyimino)-N-(3-bromo-4-chlorophenyl)acetamide intermediate is then subjected to cyclization using a strong acid, such as concentrated sulfuric acid or methanesulfonic acid. nih.govchemspider.com Heating the intermediate in the acid promotes an intramolecular electrophilic aromatic substitution to form the isatin ring system. Pouring the reaction mixture onto ice precipitates the crude product. It is important to note that the cyclization of anilines with a substituent at the meta-position (like 3-bromoaniline) can sometimes lead to a mixture of regioisomeric products (e.g., 4- and 6-substituted isatins). chemspider.com Therefore, the cyclization of the intermediate from 3-bromo-4-chloroaniline would be expected to yield 6-bromo-5-chloro-1H-indole-2,3-dione, potentially along with its 4-bromo-5-chloro regioisomer, which would necessitate purification.

Synthesis of 5-Chloro-1H-indole-2,3-dione Derivatives

The synthesis of derivatives from 5-chloro-1H-indole-2,3-dione (5-chloroisatin) is well-documented, with N-alkylation being a common strategy to introduce diverse functional groups. researchgate.netimist.ma These N-alkylated products can then serve as substrates for further reactions, such as cycloadditions.

A general and efficient method for the synthesis of the parent 5-chloro-1H-indole-2,3-dione itself starts from 4-chloroaniline (B138754), following the Sandmeyer methodology. This involves reacting 4-chloroaniline with chloral hydrate and hydroxylamine hydrochloride to prepare 2-(hydroxyimino)-N-(4-chlorophenyl)acetamide, which is then cyclized with concentrated sulfuric acid. researchgate.net

N-Alkylation of 5-Chloro-1H-indole-2,3-dione

The nitrogen atom of the 5-chloroisatin (B99725) ring can be readily alkylated using various alkyl halides. These reactions are often carried out under phase transfer catalysis (PTC) conditions, which provide an efficient and economical route for synthesis. researchgate.netimist.ma Typically, the reaction involves treating 5-chloroisatin with an alkylating agent in a solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). researchgate.netslideshare.net

| Derivative Name | Alkylating Agent | Yield (%) | Melting Point (°C) |

| 5-Chloro-1-(prop-2-ynyl)indoline-2,3-dione | Propargyl bromide | 93 | 166-170 |

| 5-Chloro-1-octylindoline-2,3-dione | Octyl bromide | 88 | 68-70 |

| 5-Chloro-1-dodecylindoline-2,3-dione | Dodecyl bromide | 85 | 64-66 |

Data compiled from multiple sources. imist.maslideshare.net

1,3-Dipolar Cycloaddition Reactions

The N-alkynylated derivatives of 5-chloroisatin are valuable precursors for 1,3-dipolar cycloaddition reactions, often referred to as "click chemistry." For example, 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione can react with various organic azides in the presence of a copper(I) catalyst to form 1,2,3-triazole derivatives. slideshare.net This reaction is typically carried out in a mixed solvent system like ethanol (B145695) and water, using copper(II) sulfate and a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. slideshare.net This methodology allows for the efficient synthesis of more complex heterocyclic systems appended to the 5-chloroisatin core. slideshare.net

Reactivity and Chemical Transformations of 7 Bromo 5 Chloro 1h Indole

Reactivity of Halogen Substituents

The benzene (B151609) portion of the 7-Bromo-5-chloro-1H-indole molecule is adorned with two different halogen atoms. Their participation in chemical reactions is largely dictated by the nature of the carbon-halogen bond and the specific reaction conditions employed. Generally, in cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl, suggesting that the C-Br bond at the C-7 position is more reactive than the C-Cl bond at the C-5 position.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process. libretexts.org The first, and usually rate-determining, step is the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For this to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. youtube.comscience.gov These groups are necessary to stabilize the negative charge of the intermediate. libretexts.org

In the case of this compound, the halogen atoms themselves are deactivating groups and there are no other strong electron-withdrawing substituents on the benzene ring. Consequently, the molecule is not sufficiently activated for standard SNAr reactions. Attack by common nucleophiles under typical SNAr conditions is unlikely to proceed, as the intermediate carbanion would be too high in energy to form at a practical rate. libretexts.org Therefore, direct displacement of either the bromide or chloride ion by nucleophiles is not a characteristic reaction for this substrate under normal conditions.

Cross-coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the primary route for functionalizing the halogenated positions of this compound. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations.

Suzuki Coupling

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is widely used to synthesize biaryl compounds. wikipedia.org For this compound, the greater reactivity of the C-Br bond allows for selective coupling at the C-7 position while leaving the C-5 chloro substituent intact. wikipedia.org This selectivity enables sequential functionalization.

Typical conditions for Suzuki coupling on bromo-indole substrates involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), a base like potassium carbonate or cesium carbonate, and a solvent system such as a mixture of dimethoxyethane and water. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki Coupling of Bromoindoles

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Substrate |

| Boronic Acid | Phenylboronic acid | Coupling Partner |

| Catalyst | Pd(dppf)Cl₂ | Catalyzes C-C bond formation |

| Base | K₂CO₃ | Activates the boronic acid |

| Solvent | Dimethoxyethane/Water | Reaction medium |

| Temperature | 80-90 °C | To drive the reaction |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgdrugfuture.com This reaction is highly effective for modifying aryl bromides. mdpi.com Studies on various bromo-indoles have demonstrated that Heck couplings proceed efficiently, making this a viable method for introducing alkenyl groups at the C-7 position of this compound. nih.gov The reaction can often be carried out under aqueous conditions, and for reactive substrates, may not even require a phosphine (B1218219) ligand. nih.gov

Table 2: Representative Conditions for Heck Reaction of Bromoindoles

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Substrate |

| Alkene | Styrene or an acrylate | Coupling Partner |

| Catalyst | Pd(OAc)₂ or Na₂PdCl₄ | Catalyzes C-C bond formation |

| Base | Triethylamine (Et₃N) or NaOAc | Neutralizes HX by-product |

| Solvent | DMF, Acetonitrile, or Water | Reaction medium |

| Temperature | 100-120 °C | To drive the reaction |

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which uses a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is a reliable method for forming C(sp²)-C(sp) bonds and is used to synthesize arylalkynes. The reaction is highly selective for aryl bromides over chlorides, allowing for the introduction of an alkynyl group specifically at the C-7 position of this compound. thieme-connect.de The reaction is typically carried out under mild, anhydrous, and anaerobic conditions. organic-chemistry.org

Table 3: Representative Conditions for Sonogashira Coupling of Bromoindoles

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Substrate |

| Alkyne | Phenylacetylene | Coupling Partner |

| Pd Catalyst | PdCl₂(PPh₃)₂ | Primary catalyst |

| Cu Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst for alkyne activation |

| Base | Triethylamine (Et₃N) | Base and solvent |

| Solvent | THF or DMF | Reaction medium |

| Temperature | Room Temperature to 70 °C | To drive the reaction |

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring

In electrophilic aromatic substitution (SEAr), an electrophile replaces an atom (usually hydrogen) on an aromatic ring. wikipedia.org The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. nih.gov The pyrrole (B145914) ring is significantly more electron-rich than the benzene ring, and therefore, electrophilic substitution occurs preferentially on the five-membered ring. nih.govlibretexts.org The most nucleophilic position and the typical site of reaction is C-3. nih.gov

For this compound, the presence of the deactivating halogen substituents on the benzene ring further reinforces the inherent preference for substitution on the pyrrole ring. Common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions are all expected to direct the incoming electrophile to the C-3 position. lkouniv.ac.inmasterorganicchemistry.com

Functional Group Interconversions on the Indole Nitrogen (N-H)

The nitrogen atom of the indole ring possesses an acidic proton and can act as a nucleophile. This allows for a variety of functionalization reactions, most commonly N-alkylation and N-arylation. These reactions typically involve deprotonation of the indole nitrogen with a base to form the more nucleophilic indolide anion, followed by reaction with an electrophile.

Commonly used bases for this purpose include sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). beilstein-journals.org The choice of base and solvent can influence the reaction's efficiency and, in some heterocyclic systems, the regioselectivity. beilstein-journals.org For this compound, treatment with a base followed by an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) would yield the corresponding N-alkylated product. While weak electron-withdrawing groups like halogens can sometimes negatively affect reaction yields in catalytic N-alkylations, the direct alkylation via the indolide anion is generally a robust transformation. mdpi.com

Reactions Involving the Pyrrole Ring (C2, C3 Positions)

The high electron density of the pyrrole ring, particularly at the C-3 position, makes it the primary site for reactions with a wide range of electrophiles.

Derivatization at C-3 position

The C-3 position of the indole ring is readily functionalized through several classic named reactions that introduce carbon-based substituents.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgwikipedia.org For indoles, this reaction is a highly efficient method for synthesizing indole-3-carbaldehydes. ijpcbs.com The reaction of this compound with the Vilsmeier reagent is expected to proceed cleanly at the C-3 position. nih.govsemanticscholar.org

Mannich Reaction: The Mannich reaction is an aminoalkylation that involves the reaction of a compound with an acidic proton, formaldehyde (B43269), and a primary or secondary amine. daum.net Indole is an excellent substrate for this reaction, which provides a straightforward route to gramine (B1672134) derivatives (3-(dialkylaminomethyl)indoles). daum.net This transformation introduces a versatile aminomethyl group at the C-3 position of this compound, which can serve as a synthetic handle for further modifications. nih.gov

Chemo- and Regioselectivity in Reactions

The reactivity of this compound is characterized by the presence of multiple distinct reactive sites: the carbon-bromine bond at the C7 position, the carbon-chlorine bond at the C5 position, the acidic N-H bond of the pyrrole ring, and the various C-H bonds on both the pyrrole and benzene rings. This multiplicity of sites makes the chemo- and regioselectivity of its reactions a critical consideration in synthetic chemistry. The specific outcome of a transformation is highly dependent on the reaction type and conditions employed.

Chemoselectivity in Cross-Coupling Reactions

In transition-metal-catalyzed cross-coupling reactions, this compound exhibits significant chemoselectivity, primarily dictated by the differential reactivity of the two carbon-halogen bonds. The carbon-bromine (C-Br) bond is inherently more reactive than the carbon-chlorine (C-Cl) bond in standard palladium-catalyzed processes such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates a more rapid oxidative addition to the palladium(0) catalyst—the initial step in the catalytic cycle. wikipedia.orglibretexts.orgorganic-chemistry.org

This reactivity difference allows for the selective functionalization of the C7 position while leaving the C5 chloro substituent intact. By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature, chemists can precisely modify the C7 position. nih.gov For instance, Sonogashira couplings can be performed at room temperature with suitable catalysts, favoring the reaction at the more labile C-Br bond. nih.gov Similarly, the Buchwald-Hartwig amination, a powerful method for forming C-N bonds, can be directed to the C7 position. wikipedia.org

The table below summarizes the expected chemoselective transformations at the C7 position.

| Reaction Type | Coupling Partner | Typical Catalyst/Conditions | Product | Selectivity |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)2) | Pd(PPh3)4, Na2CO3, Toluene/H2O | 7-Aryl-5-chloro-1H-indole | Selective for C7-Br over C5-Cl |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl2(PPh3)2, CuI, Et3N | 7-Alkynyl-5-chloro-1H-indole | Selective for C7-Br over C5-Cl organic-chemistry.org |

| Buchwald-Hartwig Amination | Amine (R2NH) | Pd2(dba)3, BINAP, NaOtBu | 7-(Dialkylamino)-5-chloro-1H-indole | Selective for C7-Br over C5-Cl wikipedia.org |

Regioselectivity of Functionalization

The regioselectivity of reactions on the this compound scaffold is primarily concerned with reactions at the N-H site versus the C-H bonds of the indole ring.

N-H vs. C-H Functionalization

The nitrogen atom of the indole ring is nucleophilic and its proton is acidic, allowing for functionalization under various conditions. In the presence of a base, the indole nitrogen can be deprotonated to form an indolide anion, which readily reacts with electrophiles like alkyl or acyl halides in N-alkylation or N-acylation reactions, respectively. mdpi.combeilstein-journals.org This pathway is often favored due to the relative ease of deprotonating the N-H bond compared to activating a C-H bond.

Conversely, functionalization of the C-H bonds of the indole core is also a key transformation. The pyrrole ring is electron-rich, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. nih.gov Therefore, reactions such as Vilsmeier-Haack formylation or Mannich reactions would be expected to occur regioselectively at the C3 position. Functionalization at the C2, C4, or C6 positions is significantly more challenging and typically requires the use of directing groups or specific lithiation-quench sequences to achieve selectivity. nih.govrsc.org The choice of reagents and reaction conditions is paramount in directing the reaction to either the nitrogen or a specific carbon atom. nih.gov

The table below outlines common regioselective reactions on the indole core.

| Reaction Type | Reagent | Typical Conditions | Product | Selectivity |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH3I) | NaH, THF | 7-Bromo-5-chloro-1-methyl-1H-indole | Selective for N1 position beilstein-journals.org |

| Vilsmeier-Haack Formylation | POCl3, DMF | 0 °C to rt | This compound-3-carbaldehyde | Selective for C3 position |

| Mannich Reaction | CH2O, Dimethylamine (HNMe2) | Acetic acid | (7-Bromo-5-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine | Selective for C3 position |

Spectroscopic Characterization Techniques for 7 Bromo 5 Chloro 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For the indole (B1671886) scaffold, NMR provides information on the proton and carbon environments, allowing for the assignment of each atom in the molecule.

Proton NMR (1H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of halogenated indoles, the chemical shifts and coupling constants of the aromatic protons are particularly diagnostic.

For the derivative 7-Bromo-3-methyl-1H-indole , the 1H NMR spectrum, recorded in CDCl₃, shows a characteristic downfield singlet for the N-H proton around δ 8.06 ppm. rsc.org The protons on the benzene (B151609) portion of the indole ring appear as a doublet at δ 7.55 ppm (H-4), a doublet at δ 7.37 ppm (H-6), and a multiplet for H-2 and H-5 between δ 7.08 – 6.97 ppm. rsc.org The methyl group at the C-3 position typically appears as a singlet or a narrow doublet around δ 2.35 ppm. rsc.org

For 7-Bromo-5-chloro-1H-indole, the protons H-2 and H-3 on the pyrrole (B145914) ring would be expected to show signals, with H-3 typically being further upfield. The protons on the benzene ring, H-4 and H-6, would likely appear as doublets due to meta-coupling, which is typically small (around 2-3 Hz). The N-H proton is expected to be a broad singlet at a downfield chemical shift.

Table 1: 1H NMR Data for 7-Bromo-3-methyl-1H-indole

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | 8.06 | s | - |

| H-4 | 7.55 | d | 7.9 |

| H-6 | 7.37 | d | 7.6 |

| H-2, H-5 | 7.08 – 6.97 | m | - |

| CH₃ | 2.35 | d | 1.0 |

Data recorded in CDCl₃ at 500 MHz. rsc.org

Carbon-13 NMR (13C NMR) spectroscopy identifies the different carbon environments within a molecule. The presence of electron-withdrawing halogens like bromine and chlorine significantly influences the chemical shifts of the carbon atoms to which they are attached.

In the 13C NMR spectrum of 7-Bromo-3-methyl-1H-indole , the carbon atom bearing the bromine (C-7) is observed at approximately δ 104.75 ppm. rsc.org The other carbons of the benzene ring appear in the typical aromatic region (δ 118-135 ppm). rsc.org The carbons of the pyrrole ring, C-2 and C-3, are also clearly distinguishable. rsc.org For this compound, the C-5 and C-7 signals would be directly influenced by the attached chlorine and bromine atoms, respectively. The chemical shift for C-5 would be expected to be significantly downfield due to the electronegativity of chlorine, while the C-7 signal would be influenced by the "heavy atom effect" of bromine, often shifting it upfield compared to an unsubstituted carbon.

Table 2: 13C NMR Data for 7-Bromo-3-methyl-1H-indole

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 122.33 |

| C-3 | 113.13 |

| C-3a | 129.64 |

| C-4 | 124.31 |

| C-5 | 120.42 |

| C-6 | 118.23 |

| C-7 | 104.75 |

| C-7a | 135.07 |

| CH₃ | 9.97 |

Data recorded in CDCl₃ at 125 MHz. rsc.org

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment identifies protons that are coupled to each other (typically through 2-4 bonds). For this compound, COSY would show correlations between adjacent protons, such as H-2 and H-3 on the pyrrole ring, and between H-4 and H-6 (through a weaker four-bond W-coupling) on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbon atoms to which they are directly attached (one-bond 1H-13C correlation). This allows for the unambiguous assignment of protonated carbons. For instance, the proton signal for H-4 would show a cross-peak with the carbon signal for C-4.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For this compound, HMBC would reveal correlations from the N-H proton to C-2 and C-7a, and from H-4 to C-5, C-6, and C-7a, confirming the substitution pattern.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For an indole structure like this compound, the IR spectrum is expected to show several characteristic absorption bands:

N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the pyrrole ring.

C-H Aromatic Stretch: Multiple sharp bands appearing just above 3000 cm⁻¹.

C=C Aromatic Ring Stretch: Several peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: A band typically found in the 1200-1350 cm⁻¹ range.

C-Cl Stretch: A strong absorption in the fingerprint region, usually between 700-850 cm⁻¹.

C-Br Stretch: A strong absorption, also in the fingerprint region, typically between 500-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

For this compound (C₈H₅BrClN), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a cluster of peaks:

[M]⁺: The peak corresponding to the lightest isotopes (⁷⁹Br and ³⁵Cl).

[M+2]⁺: A more intense peak corresponding to the presence of either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

[M+4]⁺: A peak corresponding to the heaviest isotopes (⁸¹Br and ³⁷Cl).

The predicted monoisotopic mass for the isomeric compound 5-bromo-7-chloro-1H-indole is 228.9294 Da, which would be the expected mass for the [M]⁺ peak of this compound as well. uni.lu

Table 3: Predicted Mass Spectrometry Adducts for C₈H₅BrClN Isomer

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 229.93668 |

| [M+Na]⁺ | 251.91862 |

| [M-H]⁻ | 227.92212 |

| [M]⁺ | 228.92885 |

Data predicted for the isomer 5-bromo-7-chloro-1H-indole. uni.lu

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule. For this compound, HRMS would be used to confirm the molecular formula C₈H₅BrClN by comparing the experimentally measured exact mass with the theoretically calculated mass. The calculated exact mass for C₈H₅³⁵Cl⁷⁹BrN is 228.92937 Da.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify volatile compounds. In the analysis of this compound and its derivatives, GC separates the analytes based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

The electron ionization (EI) mass spectra of regioisomeric chloro-indole derivatives often yield equivalent major fragments resulting from the cleavage of groups attached to the indole nucleus. nih.gov For a compound like this compound, the mass spectrum would be expected to show a distinct molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine and chlorine, this peak would be accompanied by characteristic isotopic pattern peaks ([M+2]⁺, [M+4]⁺) arising from the natural abundance of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl isotopes.

Key fragmentation pathways for related indole structures often involve the loss of substituents from the indole ring. nih.gov The identification of compounds is achieved by comparing their retention times and mass spectra with those of known standards or by interpreting the fragmentation patterns and matching them against spectral libraries like the National Institute of Standards and Technology (NIST) library. njse.org.ngnih.gov

Table 1: Predicted GC-MS Fragmentation for this compound This table is predictive, based on common fragmentation patterns of halogenated indoles.

| Fragment Ion (m/z) | Predicted Identity | Notes |

| 231/233/235 | [C₈H₅BrClN]⁺ | Molecular ion peak cluster |

| 152/154 | [M - Br]⁺ | Loss of a bromine radical |

| 196/198 | [M - Cl]⁺ | Loss of a chlorine radical |

| 117 | [M - Br - Cl]⁺ | Loss of both halogen radicals |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of compounds that are not sufficiently volatile or stable for GC-MS. It is particularly well-suited for many indole derivatives. nih.gov The process involves separating compounds in a liquid mobile phase using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, followed by detection with a mass spectrometer. nih.govnih.gov